2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid
Description
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 4-ethoxyphenylamino substituent at the quinoline ring’s 2-position. Quinoline-4-carboxylic acids are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-17-11-15(18(21)22)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
JVQKJZWMTKNYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves a Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate product.
Amidation and Reduction: The intermediate undergoes amidation followed by reduction to yield the desired quinoline derivative.
Acylation and Amination: The final steps involve acylation and amination to introduce the ethoxyphenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Quinoline derivatives, including 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid, have been investigated for their anticancer properties. Studies have shown that compounds with a quinoline core can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often dysregulated in cancer cells. For instance, certain derivatives have demonstrated selective inhibition of HDAC3, leading to potent anticancer activity in vitro .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. Research indicates that carboxy-quinoline derivatives exhibit significant antibacterial effects against various pathogens. The presence of functional groups such as ethoxy and amino enhances their interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Table 1: Biological Activities of Quinoline Derivatives
Case Study: Anticancer Activity
A study focused on the anticancer potential of quinoline derivatives identified that modifications at the 4-position significantly enhanced HDAC inhibitory activity. The compound this compound was highlighted for its promising in vitro results against various cancer cell lines, paving the way for further development as a lead compound in cancer therapy .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effectiveness of multiple quinoline derivatives, including those similar to this compound. The results indicated substantial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Phenylquinoline-4-carboxylic Acid Derivatives
- Example : Compounds 5a4 and 5a7 (from )
- Structure : Feature 2-phenyl groups with varied substituents (e.g., nitro, methyl).
- Bioactivity :
- 5a4 : MIC = 64 µg/mL against Staphylococcus aureus; low cytotoxicity .
- 5a7: MIC = 128 µg/mL against Escherichia coli . Comparison: The amino and ethoxy groups in the target compound may improve binding affinity compared to simple phenyl substituents, as amino groups act as hydrogen bond donors/acceptors .
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
- Structure : Bromine substituent at the 4-position of the phenyl ring .
- Safety data indicate standard handling precautions .
- Comparison : The ethoxy group in the target compound is electron-donating, which may enhance solubility and metabolic stability compared to bromine .
2-(3-Ethoxyphenyl)quinoline-4-carboxylic Acid
- Structure : Ethoxy group at the phenyl ring’s 3-position (CAS 350989-62-7) .
- Comparison: Positional isomerism (3- vs.
PSI-421 (P-selectin Inhibitor)
- Structure: 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid .
- Bioactivity : Improved solubility and oral efficacy in vascular injury models due to trifluoromethyl and hydroxyl groups .
- Comparison: The target compound’s ethoxyamino group may offer distinct hydrogen-bonding interactions compared to PSI-421’s halogenated and hydroxylated motifs.
Physicochemical Properties
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxyphenyl and quinoline protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~3257 cm⁻¹ (N-H stretch) validate the amide bond .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% ensures reliability in biological assays .
Q. Table 2: Analytical Techniques and Diagnostic Signals
Basic: What initial biological activities have been reported for related quinoline-4-carboxylic acid derivatives?
Answer:
While direct data on the target compound is limited, structurally similar derivatives exhibit:
- Antimicrobial Activity : 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid derivatives show efficacy against bacterial strains .
- Metal Complexation : Cadmium complexes of 2-phenylquinoline-4-carboxylic acid derivatives demonstrate enhanced bioactivity .
- Fluorescence Properties : Aromatic conjugation in 2-aryl-quinoline-4-carboxylic acids enables sensor applications (e.g., dopamine detection) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize conditions (e.g., pH, temperature) and use positive controls .
- Structural Modifications : Minor changes (e.g., substituent position) drastically alter activity. Compare % inhibition/IC₅₀ values across derivatives .
- Purity Differences : Validate purity via HPLC and exclude degradation products .
Advanced: What strategies optimize the fluorescence properties of this compound?
Answer:
Fluorescence depends on the conjugated system:
Substituent Effects : Electron-donating groups (e.g., ethoxy) enhance quantum yield by stabilizing excited states .
Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to reduce quenching .
Derivatization : Introduce boronic acid groups for sensor applications (e.g., catechol detection) .
Advanced: How to design mechanistic studies for identifying biological targets?
Answer:
- Molecular Docking : Use software (e.g., AutoDock) to predict binding with enzymes like DNA gyrase or kinases .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP, bioavailability) to prioritize analogs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Advanced: What methodologies enable the design of coordination complexes with this compound?
Answer:
- Ligand Synthesis : Use the carboxylic acid group for metal chelation (e.g., Cd²⁺, Zn²⁺) .
- Stoichiometric Control : Optimize metal:ligand ratios (e.g., 1:2 for Cd complexes) .
- Spectroscopic Validation : UV-Vis and X-ray crystallography confirm complex geometry .
Advanced: How can solubility challenges be addressed for in vitro studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
